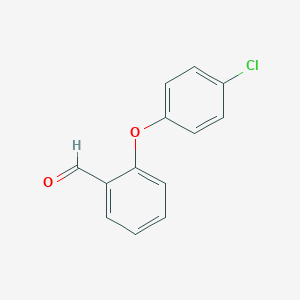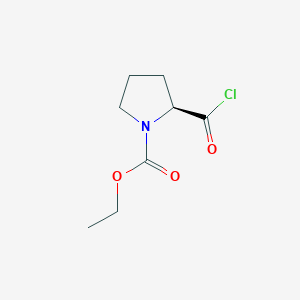
(S)-Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethoxycarbonyl)-L-proline chloride is an organic compound that belongs to the class of acyl chlorides It is derived from L-proline, an amino acid, and features an ethoxycarbonyl group attached to the nitrogen atom of the proline ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-L-proline chloride can be synthesized through the reaction of L-proline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the ethyl chloroformate acting as the carbonylating agent to introduce the ethoxycarbonyl group. The resulting intermediate is then treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into the corresponding acyl chloride .
Industrial Production Methods: Industrial production of 1-(Ethoxycarbonyl)-L-proline chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(Ethoxycarbonyl)-L-proline chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: Can participate in peptide bond formation when reacted with amino acids or peptides.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
科学研究应用
1-(Ethoxycarbonyl)-L-proline chloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential use in the development of proline-based drugs and prodrugs.
Organic Synthesis: Employed in the synthesis of various organic compounds, including heterocycles and natural product derivatives.
作用机制
The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a nucleophile. This reactivity is exploited in peptide synthesis and other organic transformations. The ethoxycarbonyl group provides steric protection, allowing for selective reactions at the proline nitrogen atom .
相似化合物的比较
1-(Benzyloxycarbonyl)-L-proline chloride: Similar in structure but features a benzyloxycarbonyl group instead of an ethoxycarbonyl group.
1-(Methoxycarbonyl)-L-proline chloride: Features a methoxycarbonyl group, offering different reactivity and steric properties.
Uniqueness: 1-(Ethoxycarbonyl)-L-proline chloride is unique due to its specific combination of the ethoxycarbonyl protecting group and the proline scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
CAS 编号 |
111492-60-5 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC 名称 |
ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI 键 |
QTIHPNVUSJGZPM-LURJTMIESA-N |
手性 SMILES |
CCOC(=O)N1CCC[C@H]1C(=O)Cl |
SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
规范 SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
同义词 |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



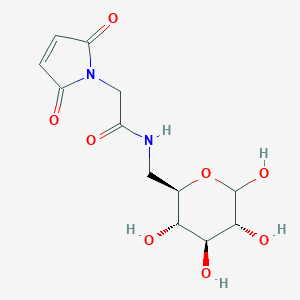

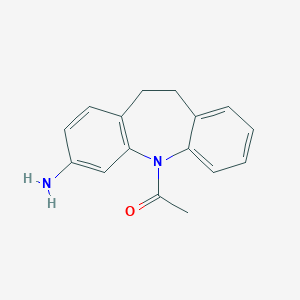
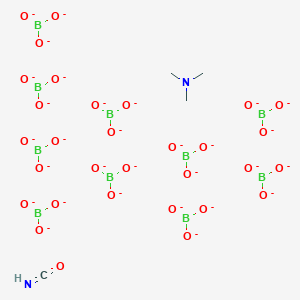
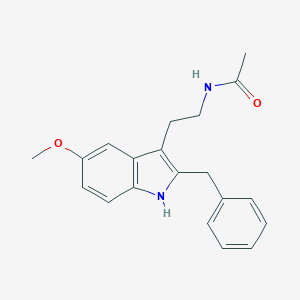
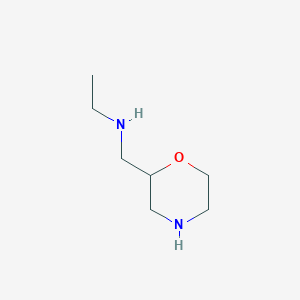


![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
